molecular formula C8H13FO3 B6150748 ethyl 2-fluoro-4-methyl-3-oxopentanoate CAS No. 127224-01-5

ethyl 2-fluoro-4-methyl-3-oxopentanoate

Cat. No.: B6150748
CAS No.: 127224-01-5
M. Wt: 176.2
InChI Key:
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Description

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-methyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl acetoacetate and diethylaminosulfur trifluoride.

    Reaction Conditions: The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures (0-5°C) to prevent side reactions.

    Procedure: Ethyl acetoacetate is added to a solution of diethylaminosulfur trifluoride in dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Ethyl 2-fluoro-4-methyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate depends on its specific application. In pharmaceutical research, the fluorine atom can enhance the compound’s metabolic stability and bioavailability by influencing its interaction with biological targets. The ester functional group allows for hydrolysis, releasing the active form of the compound in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Ethyl 2-fluoro-4-methyl-3-oxopentanoate can be compared to other fluorinated esters and ketones:

    Methyl 2-fluoro-3-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and physical properties.

    Ethyl 4-fluoro-3-oxopentanoate: Similar structure but with the fluorine atom at a different position. This positional isomer may have different chemical and biological properties.

    Ethyl 2-fluoro-3-oxopentanoate: Lacks the methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

127224-01-5

Molecular Formula

C8H13FO3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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